6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline
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Overview
Description
6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline is a chemical compound with the molecular formula C22H18N4O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline typically involves the reaction of 4-(4-phenoxyphenylethylamino)quinazoline with a nitrating agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective nitration at the 6-position of the quinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-amino-4-(4-phenoxyphenylethylamino)quinazoline .
Scientific Research Applications
6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially affecting various cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline: A derivative with an amino group instead of a nitro group.
4-(4-Phenoxyphenylethylamino)quinazoline: The parent compound without the nitro group
Uniqueness
6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-nitro-N-[2-(4-phenoxyphenyl)ethyl]quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-26(28)17-8-11-21-20(14-17)22(25-15-24-21)23-13-12-16-6-9-19(10-7-16)29-18-4-2-1-3-5-18/h1-11,14-15H,12-13H2,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAXMTYCHLXRRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858189 |
Source
|
Record name | 6-Nitro-N-[2-(4-phenoxyphenyl)ethyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545380-35-6 |
Source
|
Record name | 6-Nitro-N-[2-(4-phenoxyphenyl)ethyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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